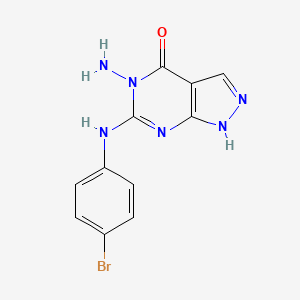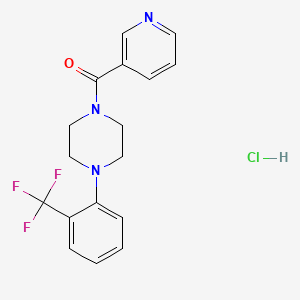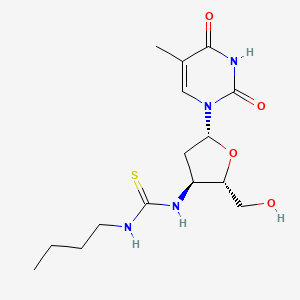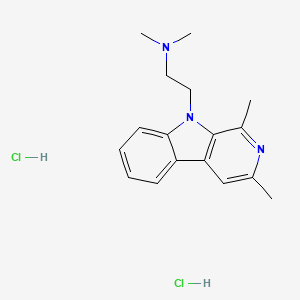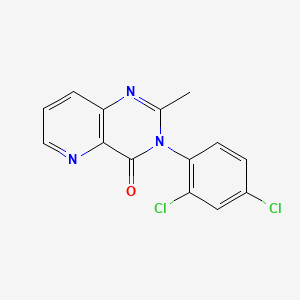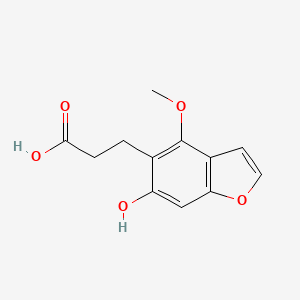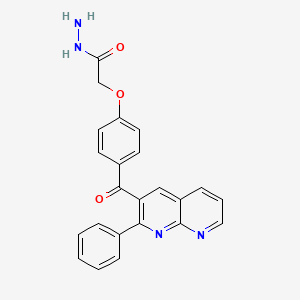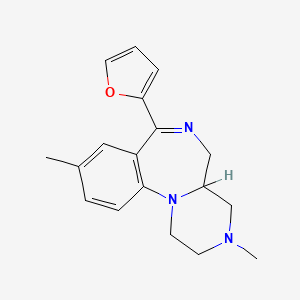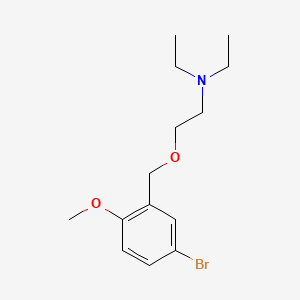
1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- is a chemical compound with the molecular formula C20H32N2O This compound is known for its unique structure, which includes a hexahydro-azepine ring and a trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- typically involves the following steps:
Formation of the Hexahydro-azepine Ring: This can be achieved through the hydrogenation of azepine derivatives under high pressure and temperature conditions.
Acetamide Formation: The hexahydro-azepine ring is then reacted with acetic anhydride to form the acetamide group.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a strong base.
Attachment of the Trimethylphenyl Group: The final step involves the reaction of the intermediate compound with 2,4,6-trimethylphenyl chloride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated products.
Applications De Recherche Scientifique
1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-
- 1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-
Comparison
Compared to its similar compounds, 1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites more effectively.
Propriétés
Numéro CAS |
118564-58-2 |
|---|---|
Formule moléculaire |
C20H32N2O |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide |
InChI |
InChI=1S/C20H32N2O/c1-5-10-18(22-11-8-6-7-9-12-22)20(23)21-19-16(3)13-15(2)14-17(19)4/h13-14,18H,5-12H2,1-4H3,(H,21,23) |
Clé InChI |
VKFFJPOKYWQWSO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


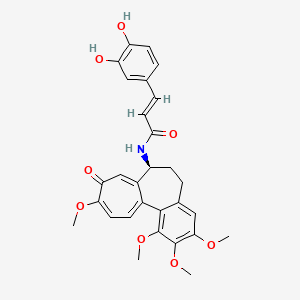

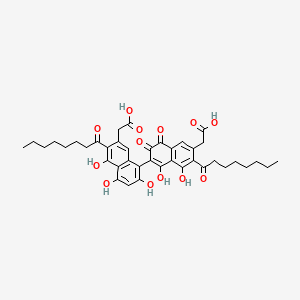
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)
